
6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists . In one procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular structure of coumarin derivatives like “this compound” involves a set of strong hydrogen bonds with different acceptor oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving coumarin derivatives have been studied extensively . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions led to a series of coumarin-derived azolyl ethanols .Applications De Recherche Scientifique
Green Synthesis Approaches
Researchers have developed environmentally friendly synthesis methods for compounds containing the chromene core, including 6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one derivatives. A notable approach is the morpholine catalyzed one-pot multicomponent synthesis of dihydropyrano[c]chromene compounds in water. This method highlights the benefits of reducing the use of hazardous solvents, achieving good yields under mild conditions, and lowering costs (Heravi, Zakeri, & Mohammadi, 2011).
Physicochemical Characterization
The compound has been the subject of combined experimental and theoretical studies to understand its structural and physicochemical properties. For instance, the FTIR, UV–Vis, and NMR spectra of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one have been recorded and analyzed using Hartree–Fock (HF) and density functional theory (DFT). These studies provide a comprehensive insight into the molecule’s geometry, vibrational frequencies, and electronic properties, facilitating its application in various scientific domains (Priyanka, Srivastava, & Katiyar, 2016).
Synthetic Utility in Medicinal Chemistry
The synthetic versatility of this compound derivatives has been leveraged in the synthesis of potential therapeutic agents. For example, the synthesis of 1,4-Dihydroquinolines and 4H-Chromenes through organocatalytic domino reactions demonstrates the compound's utility in generating structurally diverse molecules with potential biological activity. Such methodologies underscore the role of these derivatives in the development of new drugs and pharmacological agents (Wang et al., 2020).
Applications in Drug Development
The compound and its derivatives have been investigated as key intermediates in the synthesis of DNA-dependent protein kinase inhibitors, highlighting its importance in developing treatments for conditions associated with DNA damage and repair mechanisms. Notably, the judicious application of protecting groups in the synthesis of these intermediates has led to improved methods for generating such inhibitors, illustrating the compound's contribution to advancing therapeutic research (Rodriguez Aristegui et al., 2006).
Mécanisme D'action
Orientations Futures
The future directions in the study of “6-Hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” and other coumarin derivatives involve further exploration of their synthesis methods, biological properties, and potential applications . There is considerable interest in developing new coumarin derivatives with enhanced biological properties .
Propriétés
IUPAC Name |
6-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-13-12(8-11)10(7-14(17)19-13)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPJSNXLYKTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

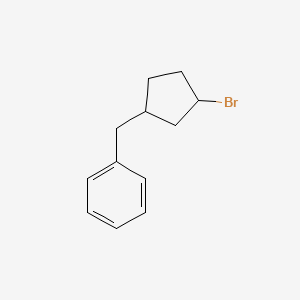
![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)
![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)
![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)
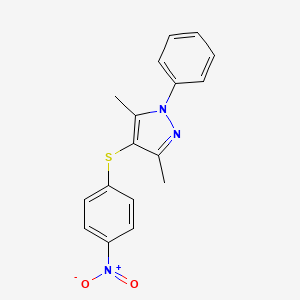
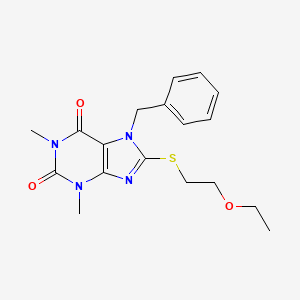
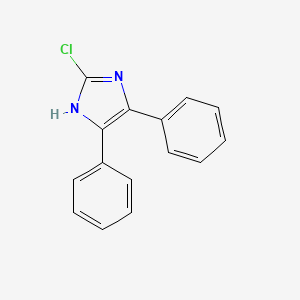
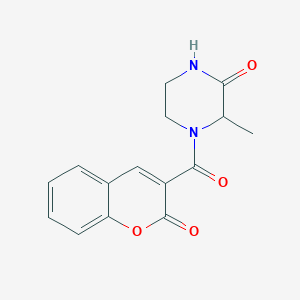
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride](/img/structure/B2536045.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536047.png)